![molecular formula C18H13F4NO2 B6506506 2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide CAS No. 1421527-02-7](/img/structure/B6506506.png)
2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide
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Overview
Description
2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide is a fluorinated aromatic amide . It has a molecular weight of 207.1250 . The compound’s linear formula is FC6H3(CF3)CONH2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H5F4NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.1250 . Its linear formula is FC6H3(CF3)CONH2 . Unfortunately, other specific physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
Microreactor Technology
This compound has been used in the development of a continuous flow process for aromatic nitration . The research aimed to develop a safer and more efficient reactor for aromatic nitration, addressing challenges such as poor mass transfer and the formation of localized “hot spots” that can lead to side reactions .
Synthesis of Aminopyridines
“2-fluoro-4-(trifluoromethyl)pyridine”, a related compound, acts as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are important in medicinal chemistry and drug discovery due to their wide range of biological activities.
Catalytic Ligand
The same compound is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through the aerobic oxidative coupling of xylene catalyzed by palladium . This reaction is important in the synthesis of various organic compounds.
Antitubercular Activities
A molecular hybridization approach has been proposed to synthesize novel compounds containing a “2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide” nucleus, aiming to search for potential candidates with better antitubercular activities and good safety profiles .
PET Radioligands
The compound “2-fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine” has been synthesized as a reference compound for the norepinephrine transporter (NET) for future preclinical testing . This compound could be used in positron emission tomography (PET) to understand the molecular changes of the noradrenergic system .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that molecules with a -cf3 group can enhance drug potency by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Fluorine-containing compounds are known to exhibit numerous pharmacological activities and are found in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Result of Action
It is known that fluorine-containing compounds can significantly affect pharmaceutical growth .
properties
IUPAC Name |
2-fluoro-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4NO2/c19-16-9-2-1-8-15(16)17(24)23-10-3-4-11-25-14-7-5-6-13(12-14)18(20,21)22/h1-2,5-9,12H,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNUGUTGRVSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide |
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